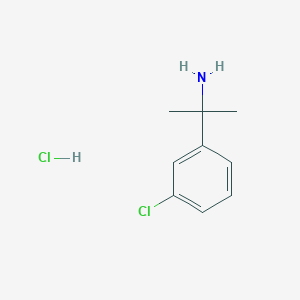

2-(3-Chlorophenyl)propan-2-amine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-chlorophenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to its structural characteristics. Here are some key properties:

- CNS Stimulant : Similar to other amphetamine derivatives, 2-(3-Chlorophenyl)propan-2-amine hydrochloride is recognized for its stimulant effects on the central nervous system (CNS). This makes it a subject of interest in studying attention-deficit hyperactivity disorder (ADHD) and narcolepsy treatments.

- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain, particularly norepinephrine and dopamine.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Other Compounds : It is used as a reagent for the synthesis of various alkoxycarbonyl(aryl)dihydropyrrolone derivatives, showcasing its versatility in creating complex chemical structures .

- Pharmaceutical Development : The compound's ability to serve as a building block for more complex molecules makes it significant in pharmaceutical research and development. Its derivatives are explored for potential therapeutic applications across various medical fields.

Case Studies and Research Findings

Several studies have documented the utility of this compound in different contexts:

Case Study 1: CNS Stimulant Research

A study focusing on the effects of amphetamine derivatives on ADHD highlighted how modifications to the core structure can enhance efficacy and reduce side effects. The research indicated that this compound could serve as a lead compound for developing new ADHD medications .

Case Study 2: Antidepressant Properties

Another investigation examined the antidepressant-like effects of various substituted amphetamines in animal models. The results suggested that compounds similar to this compound could influence serotonin pathways, providing insights into their potential use in treating depression .

Case Study 3: Synthetic Pathways

Research into synthetic methodologies has shown that this compound can be synthesized through various routes involving amine alkylation processes. These methods are crucial for producing high-purity compounds for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, binding to receptors in the central nervous system and modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chlorophenyl)propan-2-amine hydrochloride

- 2-(4-Chlorophenyl)propan-2-amine hydrochloride

- 2-(3-Bromophenyl)propan-2-amine hydrochloride

Uniqueness

2-(3-Chlorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile .

Actividad Biológica

2-(3-Chlorophenyl)propan-2-amine hydrochloride, chemically represented as C₉H₁₂ClN·HCl, is a synthetic compound notable for its biological activity and pharmacological applications. This compound features a propan-2-amine backbone with a 3-chlorophenyl substitution, which influences its interaction with biological systems. It appears as a white crystalline powder and is soluble in water, making it suitable for various experimental applications.

The unique substitution pattern of this compound contributes to its distinct biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN·HCl |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoamine transporters. This compound has been shown to exhibit stimulant properties similar to other phenethylamines, influencing dopamine and norepinephrine levels in the brain.

Key Mechanisms:

- Dopamine Reuptake Inhibition : The compound may inhibit the reuptake of dopamine, leading to increased synaptic concentrations and enhanced dopaminergic signaling.

- Norepinephrine Modulation : Similar effects on norepinephrine levels contribute to its stimulant effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of 2-(3-Chlorophenyl)propan-2-amine show varying degrees of antimicrobial activity. For example, compounds synthesized based on this structure have demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Study: Neurotoxicity

A case study involving the use of similar compounds highlighted potential neurotoxic effects. Users reported symptoms such as agitation, increased heart rate, and hyperventilation after consumption, indicating a need for caution in therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)propan-2-amine | Substituted at the first carbon | Different activity patterns |

| 3-(2-Chlorophenyl)propan-1-amine | Chlorine at a different position | Varying pharmacological effects |

| 4-(3-Chlorophenyl)butan-1-amine | Longer carbon chain | Potentially different metabolic pathways |

This table illustrates how structural variations can lead to significant differences in biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest rapid absorption and distribution within biological systems, but detailed studies on metabolism and excretion are necessary to fully understand its pharmacokinetic behavior.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPZZFTPMLUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.